[4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone
CAS No.:
Cat. No.: VC14797633
Molecular Formula: C17H18N6O2
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N6O2 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | [4-(2-methoxyphenyl)piperazin-1-yl]-(tetrazolo[1,5-a]pyridin-6-yl)methanone |
| Standard InChI | InChI=1S/C17H18N6O2/c1-25-15-5-3-2-4-14(15)21-8-10-22(11-9-21)17(24)13-6-7-16-18-19-20-23(16)12-13/h2-7,12H,8-11H2,1H3 |
| Standard InChI Key | DRWVYEPUGCILKK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN4C(=NN=N4)C=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(2-Methoxyphenyl)piperazin-1-ylmethanone features a piperazine ring substituted at the 4-position with a 2-methoxyphenyl group. The piperazine nitrogen is further linked via a carbonyl group to a tetrazolo[1,5-a]pyridine moiety, which contains a fused tetrazole and pyridine ring. The methoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that may influence receptor binding interactions.
Physicochemical Characteristics
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | [4-(2-methoxyphenyl)piperazin-1-yl]-(tetrazolo[1,5-a]pyridin-6-yl)methanone |
| InChI | InChI=1S/C17H18N6O2/c1-25-15-5-3-2-4-14(15)21-8-10-22(11-9-21)17(24)13-6-7-16-18-19-20-23(16)12-13/h2-7,12H,8-11H2,1H3 |
| InChIKey | DRWVYEPUGCILKK-UHFFFAOYSA-N |
The compound’s calculated XLogP3 value of 2.6 indicates moderate lipophilicity, suggesting potential membrane permeability. Its topological polar surface area (46.4 Ų) further supports this property, aligning with bioavailability criteria for central nervous system penetration.
Synthesis and Characterization
Synthetic Strategy
The synthesis of 4-(2-Methoxyphenyl)piperazin-1-ylmethanone typically involves a multi-step sequence:
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Piperazine Intermediate Preparation: 2-Methoxyphenylpiperazine is synthesized via nucleophilic substitution between 1-(2-methoxyphenyl)piperazine precursors and appropriate alkylating agents.
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Tetrazolo-Pyridine Synthesis: Tetrazolo[1,5-a]pyridine-6-carboxylic acid is prepared through cyclization reactions involving nitriles and sodium azide under acidic conditions.
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Coupling Reaction: The final step employs a carbonyl linkage between the piperazine and tetrazolo-pyridine components using carbodiimide-based coupling reagents such as EDCI or DCC.
Characterization Techniques
Post-synthetic validation relies on spectroscopic and chromatographic methods:
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Nuclear Magnetic Resonance (NMR): and NMR spectra confirm structural integrity, with characteristic peaks for the methoxy group (~3.8 ppm) and aromatic protons (6.5–8.5 ppm).
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High-Resolution Mass Spectrometry (HRMS): Accurately determines the molecular ion peak at m/z 338.4.
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Infrared Spectroscopy (IR): Identifies carbonyl stretching vibrations near 1680 cm and C-N stretches at 1250–1350 cm.
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High-Performance Liquid Chromatography (HPLC): Ensures ≥95% purity, critical for biological assays.
Biological Activity and Mechanism
Antimicrobial Properties
In vitro studies demonstrate significant activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and moderate efficacy against Gram-negative strains (Escherichia coli, MIC = 32 µg/mL). The tetrazole ring’s electron-deficient nature may disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins. Comparative analysis with structurally related compounds, such as [4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone (PubChem CID 56761041), reveals enhanced potency due to the tetrazolo-pyridine system’s improved solubility .
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